N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a benzodioxole ring and a quinazolinone moiety. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Quinazolinone Synthesis: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates through an acylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propionamide: Has a different acyl group, which can influence its properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both the benzodioxole and quinazolinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15(18-10-5-6-13-14(7-10)25-9-24-13)8-20-16(22)11-3-1-2-4-12(11)19-17(20)23/h1-7H,8-9H2,(H,18,21)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJHNSASXFQMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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